2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Description
The compound “2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. The benzylsulfanyl group is a sulfur-containing group attached to a benzyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or addition .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Thiazoles can participate in a variety of reactions, including nucleophilic substitution and addition . The benzylsulfanyl group may also participate in various reactions, but specific reactions would depend on the exact structure and conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. These properties can include density, color, hardness, melting and boiling points, and electrical conductivity . The properties of carboxylic acids, which may be similar to this compound, include their ability to participate in acid-base reactions .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
The research into thiazole derivatives, such as those involving reactions with "2-(Benzylsulfanyl)-4-methyl-1,3-thiazole-5-carboxylic acid," demonstrates the compound's utility in synthesizing diverse heterocyclic structures. For example, El‐Emary and Khodairy (2006) detailed the synthesis of thiazolopyrimidine derivatives from a related thiazole compound, showcasing its role in creating complex organic molecules with potential pharmacological applications (El‐Emary & Khodairy, 2006).
Metal-Organic Frameworks (MOFs)
The construction of copper metal–organic systems by Dai et al. (2009) using new flexible carboxylate ligands, including those related to the compound of interest, indicates the importance of such chemicals in developing MOFs. These frameworks have potential applications in catalysis, gas storage, and separation processes, emphasizing the structural versatility and functional importance of thiazole derivatives in materials science (Dai et al., 2009).
Pharmacological Applications
While explicitly excluding drug use and dosage information, it's notable that derivatives of thiazole compounds have been investigated for their pharmacological potential. For instance, Gokulan et al. (2012) synthesized a series of pyrazole-4-carboxylic acid ethyl esters related to thiazole derivatives, examining their analgesic and anti-inflammatory activities. This research suggests the broader relevance of thiazole compounds in developing new therapeutic agents (Gokulan et al., 2012).
Catalytic and Synthetic Applications
Research into thiazole and its derivatives also extends to their use as catalysts or substrates in organic synthesis. For example, Zolfigol et al. (2015) explored the use of novel organocatalysts with urea moieties for synthesizing various organic compounds under mild conditions. Such studies underscore the compound's utility in facilitating efficient chemical reactions, potentially leading to environmentally friendly and economically viable processes (Zolfigol et al., 2015).
Properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-10(11(14)15)17-12(13-8)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZJTXVYSLYDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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